molecular formula C6H7ClN2O B8701399 5-chloro-2,6-dimethylpyridazin-3(2H)-one

5-chloro-2,6-dimethylpyridazin-3(2H)-one

Cat. No.: B8701399
M. Wt: 158.58 g/mol
InChI Key: YLEXJPGLTXIJHL-UHFFFAOYSA-N
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Description

5-Chloro-2,6-dimethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 5 and methyl groups at positions 2 and 6 of the heterocyclic ring. Pyridazinones are nitrogen-containing bicyclic compounds with diverse biological and industrial applications, including medicinal chemistry (analgesics, anticancer agents) and materials science (corrosion inhibitors) . The chloro and methyl substituents in this compound influence its electronic properties, steric bulk, and reactivity, making it a versatile scaffold for functionalization.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

5-chloro-2,6-dimethylpyridazin-3-one

InChI

InChI=1S/C6H7ClN2O/c1-4-5(7)3-6(10)9(2)8-4/h3H,1-2H3

InChI Key

YLEXJPGLTXIJHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C=C1Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

5-Chloro-6-Phenyl Derivatives

Compounds such as 5-chloro-6-phenylpyridazin-3(2H)-one () and its 2-substituted analogs (e.g., 3a-3h ) highlight the impact of aromatic vs. aliphatic substituents. For example:

  • Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (3a) exhibits a yield of 72% and a melting point of 77.0–78.5°C, with distinct IR carbonyl stretches at 1737.8 cm⁻¹ (ester) and 1678.0 cm⁻¹ (pyridazinone) .
  • 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) shows a lower melting point (92.4–94.0°C) due to the bulky methoxybenzyl group, which also introduces steric hindrance affecting reactivity .

Comparison with 5-Chloro-2,6-Dimethylpyridazin-3(2H)-One :
The methyl groups at positions 2 and 6 in the target compound reduce steric hindrance compared to phenyl or benzyl substituents, enabling faster alkylation or nucleophilic substitution reactions.

Methylthio and Furo Derivatives

Studies on 5-methylthio[2,3-d]pyridazin-4(5H)-ones () reveal that sulfur-containing substituents enhance nucleophilicity, facilitating reactions with NaSCH₃ or KOH to form fused heterocycles (e.g., furopyridazinones). In contrast, the chloro group in the target compound favors electrophilic substitution or elimination pathways .

Spectral and Physical Properties

NMR and IR Data
  • 5-Benzyl-2,6-dimethylpyridazin-3(2H)-one () displays ¹H-NMR signals at δ 2.20 ppm (CH₃), 3.72 ppm (CH₂), and 6.53 ppm (aromatic H), with a C=O stretch at 1663 cm⁻¹.
  • 5-(2-Chlorobenzyl)-2,6-dimethylpyridazin-3-one (CBDP, ) shows similar methyl signals but downfield aromatic shifts due to the electron-withdrawing chloro substituent.

Key Differences :
The target compound’s ¹H-NMR spectrum would lack benzyl-related signals (δ 3.72–6.53 ppm) but retain methyl resonances near δ 2.20 ppm. Its C=O stretch (~1660–1680 cm⁻¹) aligns with analogs, confirming the conserved lactam structure .

Data Tables: Comparative Analysis of Pyridazinone Derivatives

Compound Substituents Melting Point (°C) Yield Key Spectral Features Applications
This compound 5-Cl, 2-CH₃, 6-CH₃ N/A N/A δ ~2.20 (CH₃), C=O ~1660–1680 cm⁻¹ Potential medicinal/industrial
5-Chloro-6-phenylpyridazin-3(2H)-one (3a) 5-Cl, 6-Ph, 2-CH₂COOEt 77.0–78.5 72% δ 4.92 (CH₂), IR 1737.8 cm⁻¹ (ester) Synthetic intermediate
5-Benzyl-2,6-dimethylpyridazin-3(2H)-one 5-Bn, 2-CH₃, 6-CH₃ N/A N/A δ 6.53 (Ar-H), C=O 1663 cm⁻¹ Anticancer research
CBDP (5-(2-Cl-Bn)-2,6-dimethylpyridazin-3-one) 5-(2-Cl-Bn), 2-CH₃, 6-CH₃ N/A N/A EIS: Rₑt increased with concentration Corrosion inhibition

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